molecular formula C24H26N4O4 B12164795 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B12164795
M. Wt: 434.5 g/mol
InChI Key: GCIYGRSUAHLFBR-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethoxy groups and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable indole boronic acid and a halogenated quinazolinone intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline-2,4-dione: A related compound with similar structural features but lacking the indole moiety.

    4-(1H-Indol-3-yl)quinazoline: Another quinazoline derivative with an indole group but different substitution patterns.

Uniqueness

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is unique due to its specific combination of a quinazolinone core with dimethoxy groups and an indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H26N4O4/c1-15(2)12-27-9-8-16-18(6-5-7-20(16)27)26-23(29)13-28-14-25-19-11-22(32-4)21(31-3)10-17(19)24(28)30/h5-11,14-15H,12-13H2,1-4H3,(H,26,29)

InChI Key

GCIYGRSUAHLFBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC

Origin of Product

United States

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